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A Deep Dive into Verbenone Stereoisomers: A Technical Guide for Researchers

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An In-depth Technical Guide on the Stereochemistry, Synthesis, and Biological Activity of (+)- **Verbenone** and (-)-**Verbenone** for Researchers, Scientists, and Drug Development Professionals.

Verbenone, a bicyclic monoterpene ketone, is a naturally occurring compound found in a variety of plants and is a significant component of the essential oil of Spanish verbena.[1] Its two stereoisomers, (+)-**verbenone** and (-)-**verbenone**, exhibit distinct physicochemical properties and biological activities, making them subjects of great interest in fields ranging from pest management to pharmacology. This technical guide provides a comprehensive overview of the core differences between these enantiomers, detailing their synthesis, separation, and biological functions, with a focus on quantitative data and experimental methodologies.

Physicochemical Properties of Verbenone Stereoisomers

The stereochemical configuration of (+)- and (-)-**verbenone** gives rise to differences in their interaction with polarized light, a key identifying characteristic. Other physical properties such as boiling point and density are generally similar between the two enantiomers.



Property	(+)-Verbenone	(-)-Verbenone	Racemic Verbenone
IUPAC Name	(1R,5R)-4,6,6- Trimethylbicyclo[3.1.1] hept-3-en-2-one	(1S,5S)-4,6,6- Trimethylbicyclo[3.1.1] hept-3-en-2-one	(±)-4,6,6- Trimethylbicyclo[3.1.1] hept-3-en-2-one
Molecular Formula	C10H14O	C10H14O	C10H14O
Molar Mass	150.22 g/mol	150.22 g/mol	150.22 g/mol
Appearance	Colorless to pale yellow liquid	Colorless to pale yellow liquid	Colorless to yellow clear viscous liquid[2]
Boiling Point	108–110 °C at 5 mmHg[3]	227-228 °C at 760 mmHg	227-228 °C at 760 mmHg[4]
Density	~0.978 g/cm³ at 25 °C[4]	0.975 g/mL at 20 °C	0.975-0.981 g/cm³ at 25 °C[1][2]
Optical Rotation [α]D	+222.0° (c=2.00, EtOH)[3]	-130° (c=10, EtOH)	0°
Refractive Index	~1.496	~1.496	1.492-1.498 at 20 °C[2]

Enantioselective Synthesis of Verbenone Stereoisomers

The primary route for the enantioselective synthesis of **verbenone** stereoisomers is the oxidation of the corresponding α -pinene enantiomers.

Experimental Protocol: Synthesis of (+)-Verbenone from (+)- α -Pinene

This protocol is adapted from the procedure described in Organic Syntheses.[3]

Materials:

• (1R)-(+)-α-Pinene (98.6% ee)



- Lead tetraacetate (Pb(OAc)₄)
- Dry benzene
- Potassium hydroxide (KOH)
- Methanol
- Water
- Sodium dichromate dihydrate (Na₂Cr₂O₇·2H₂O)
- Concentrated sulfuric acid (H₂SO₄)
- Ether
- Saturated sodium bicarbonate solution (NaHCO₃)
- Brine (saturated NaCl solution)
- Anhydrous magnesium sulfate (MgSO₄)

Procedure:

- Oxidation of α-Pinene:
 - In a base-washed, 1000-mL Morton flask equipped with a mechanical stirrer, condenser, internal thermometer, and gas inlet, place 25.0 g (0.183 mol) of (1R)-(+)-α-pinene and 350 mL of dry benzene.
 - Warm the mixture to 65°C using a heating mantle.
 - Add 77.8 g (0.175 mol) of lead tetraacetate in portions over 20 minutes.
 - Maintain the reaction at 65°C with stirring for 1 hour.
 - Cool the solution to room temperature and filter through a pad of Celite. Wash the Celite pad with several portions of benzene.



- Hydrolysis of the Acetate Intermediate:
 - To the filtrate, add 300 mL of water and swirl vigorously at intervals for 1 hour.
 - Separate the layers and extract the aqueous phase with three 150-mL portions of ether.
 - Combine the organic layers and add a solution of 15 g of potassium hydroxide in 150 mL of 80% aqueous methanol.
 - Stir the mixture at room temperature for 24 hours.
 - Dilute with 200 mL of water and extract with four 150-mL portions of ether.
 - Dry the combined ethereal fractions over anhydrous magnesium sulfate, filter, and concentrate to obtain a mixture of alcohols as a light yellow oil.

Oxidation to Verbenone:

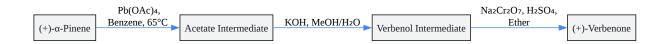
- Dissolve the mixture of alcohols in 300 mL of ether in a 1000-mL round-bottomed flask and cool to 0°C.
- Over a 30-minute period, add a mixture of 27.5 g (0.092 mol) of sodium dichromate dihydrate, 100 mL of water, and 10.2 mL of concentrated sulfuric acid.
- Stir the mixture at 0°C for 1 hour, then warm to room temperature and stir overnight.
- Dilute with 200 mL of water and transfer to a separatory funnel.
- Separate the layers and extract the aqueous phase with three 200-mL portions of ether.
- Wash the combined organic layers with 200 mL of saturated sodium bicarbonate solution and 200 mL of brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate by rotary evaporation to yield crude (+)-verbenone.

Purification:



Purify the crude product by distillation under reduced pressure (e.g., 108–110°C at 5 mmHg) to obtain pure (+)-verbenone.

A similar procedure can be followed for the synthesis of (-)-**verbenone** using (-)- α -pinene as the starting material.[5]



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Synthesis of (+)-**Verbenone** from (+)- α -Pinene.

Chiral Separation and Analysis

The separation and analysis of **verbenone** enantiomers are critical for determining enantiomeric purity and for isolating individual stereoisomers for further study. Chiral gas chromatography (GC) and high-performance liquid chromatography (HPLC) are the primary techniques employed.

Experimental Protocol: Chiral Gas Chromatography (GC)

Instrumentation:

- Gas chromatograph equipped with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).
- Chiral capillary column (e.g., HP-chiral-20B, Rt-βDEXsm).[6][7]

Typical GC Conditions:[6]

- Column: HP-chiral-20B (30 m x 0.32 mm, 0.25 μm film thickness)
- Injector Temperature: 250 °C
- Detector Temperature (FID): 300 °C



- Carrier Gas: Helium at a flow rate of 1 mL/min
- Oven Temperature Program: 40°C for 5 min, then ramp to 130°C at 1°C/min, then to 200°C at 2°C/min and hold for 3 min.

• Injection Volume: 0.1 μL

• Split Ratio: 1:100

Experimental Protocol: Preparative Chiral High-Performance Liquid Chromatography (HPLC)

This method allows for the separation of larger quantities of enantiomers.[4]

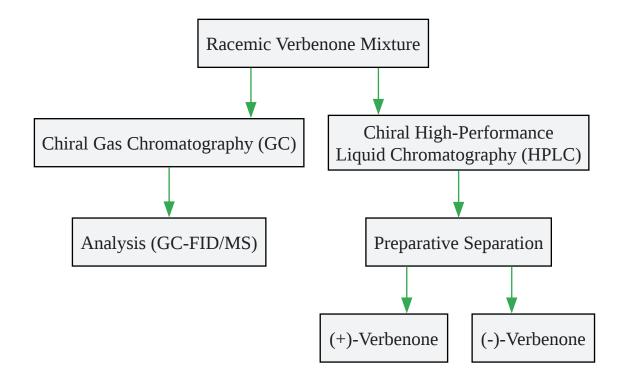
Instrumentation:

- Preparative HPLC system with a UV detector.
- Chiral stationary phase column (e.g., Cellulose triacetate-based column).

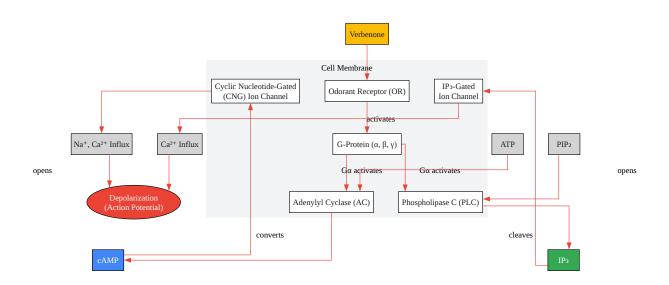
Typical HPLC Conditions:[4]

- Column: Cellulose triacetate chiral stationary phase.
- Mobile Phase: A suitable mixture of a non-polar solvent (e.g., hexane) and a polar modifier (e.g., isopropanol or ethanol). The exact ratio needs to be optimized for the specific column and system.
- Flow Rate: Optimized for preparative scale separation.
- Detection: UV detection at a wavelength where **verbenone** absorbs (e.g., ~254 nm).









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